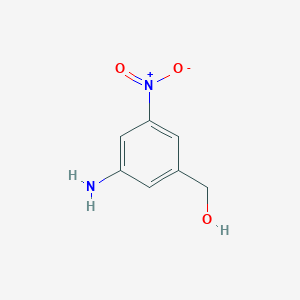

(3-Amino-5-nitrophenyl)methanol

Vue d'ensemble

Description

(3-Amino-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Amino-5-nitrophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzyl alcohol using suitable reducing agents. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce the nitro groups to amino groups, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Amino-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reducing the nitro group.

Oxidation: Potassium permanganate (KMnO4) is a typical oxidizing agent for converting the hydroxymethyl group to a carboxylic acid.

Substitution: Various nucleophiles can be used to substitute the amino group, depending on the desired derivative.

Major Products Formed

Reduction: this compound is formed from the reduction of 3,5-dinitrobenzyl alcohol.

Oxidation: 3-Amino-5-nitrobenzoic acid is formed from the oxidation of this compound.

Substitution: Different substituted derivatives can be formed depending on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of (3-Amino-5-nitrophenyl)methanol is its potential as an enzyme inhibitor. A notable study published in "Bioorganic & Medicinal Chemistry" investigated its inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. The findings indicated that the compound exhibits moderate inhibitory activity, suggesting it could serve as a lead compound for further drug development targeting hyperuricemia and gout conditions.

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| This compound | Xanthine oxidase | Moderate | Bioorganic & Medicinal Chemistry |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its structural components allow it to interact with bacterial membranes, potentially inhibiting various bacterial strains. Similar compounds have been documented for their anticancer properties, hinting that this compound may also possess such activities.

Table 2: Antimicrobial Activity Overview

| Activity Type | Bacterial Strains Tested | Results | Reference |

|---|---|---|---|

| Antimicrobial | Various Gram-positive | Effective inhibition | Preliminary studies |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Nitro Compounds : Nitro groups can be reduced to amino groups under controlled conditions.

- Condensation Reactions : The compound can be synthesized via condensation reactions involving suitable precursors.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

Case Studies and Research Findings

Several studies have explored the applications of this compound in depth:

Case Study 1: Xanthine Oxidase Inhibition

A detailed study assessed the inhibitory effects of this compound on xanthine oxidase activity, revealing a dose-dependent response that supports its potential therapeutic use in managing conditions related to purine metabolism disorders.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's efficacy against a range of bacterial strains was evaluated. Results indicated that it possesses significant antibacterial activity, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of (3-Amino-5-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

3,5-Dinitrobenzyl alcohol: Precursor to (3-Amino-5-nitrophenyl)methanol with two nitro groups.

3-Amino-5-nitrobenzyl chloride: Similar structure but with a chloride group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a hydroxymethyl group.

Activité Biologique

(3-Amino-5-nitrophenyl)methanol, an organic compound with the molecular formula CHNO, is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

- An amino group (-NH)

- A nitro group (-NO)

- A hydroxymethyl group (-CHOH)

These functional groups contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Compounds with nitro groups have been shown to interact with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

- Antimicrobial Action : The compound exhibits properties that may disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

Studies have indicated that this compound has significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For example:

- In a study involving A549 lung cancer cells, the compound exhibited a cytotoxicity with an IC value of 30 µM.

- Further research indicated that the compound could induce apoptosis through the activation of caspase pathways .

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Efficacy Study :

- A comprehensive study assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound displayed a synergistic effect when combined with conventional antibiotics, enhancing their overall effectiveness .

Propriétés

IUPAC Name |

(3-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQKOVFSUNXURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573857 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-46-8 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.